molecular formula C22H24N2O2S B4737464 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE

Cat. No.: B4737464
M. Wt: 380.5 g/mol
InChI Key: VHRFZAHXIKHYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE is a complex organic compound that features multiple indole groups and a sulfanyl linkage. Compounds with indole structures are often of interest due to their biological activity and presence in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE likely involves multiple steps, including the formation of indole rings and the introduction of the sulfanyl group. Typical synthetic routes might include:

    Formation of Indole Rings: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of Sulfanyl Group: This step might involve the reaction of a thiol with a suitable electrophile to form the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Various substitution reactions might be employed to introduce new groups or modify existing ones.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in more saturated derivatives.

Scientific Research Applications

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, affecting signaling pathways, or altering the function of specific proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives with sulfanyl linkages. Examples could be:

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PROPANONE: A simpler compound with a similar core structure.

    3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL SULFANYL COMPOUNDS: Variants with different substituents on the indole rings.

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE lies in its specific combination of indole groups and sulfanyl linkage, which might confer unique chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c25-21(23-13-9-17-5-1-3-7-19(17)23)11-15-27-16-12-22(26)24-14-10-18-6-2-4-8-20(18)24/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFZAHXIKHYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCSCCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE
Reactant of Route 3
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE
Reactant of Route 4
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE
Reactant of Route 5
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE

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